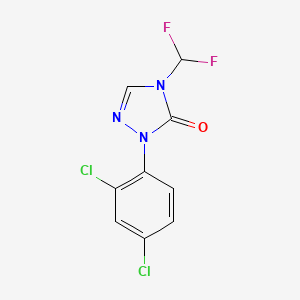
1-(2,4-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one typically involves the reaction of 2,4-dichlorophenylhydrazine with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher purity and better control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an antifungal or antibacterial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-1H-1,2,4-triazol-5-one
- 1-(2,4-Dichlorophenyl)-4-(methyl)-1H-1,2,4-triazol-5-one
Uniqueness
1-(2,4-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one is unique due to the presence of the difluoromethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H5Cl2F2N3O |
|---|---|
Molecular Weight |
280.06 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H5Cl2F2N3O/c10-5-1-2-7(6(11)3-5)16-9(17)15(4-14-16)8(12)13/h1-4,8H |
InChI Key |
IAPYPJGFSSBIMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=O)N(C=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


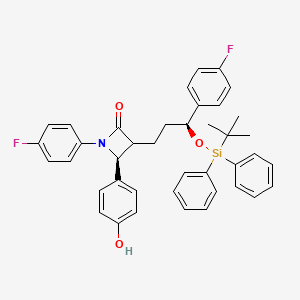

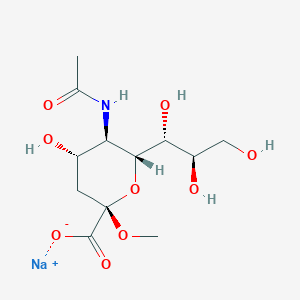
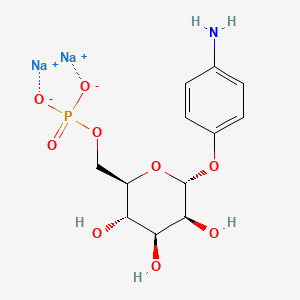
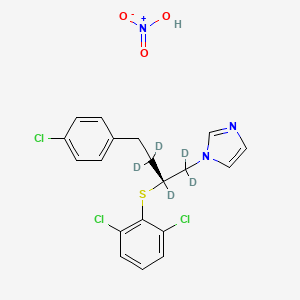

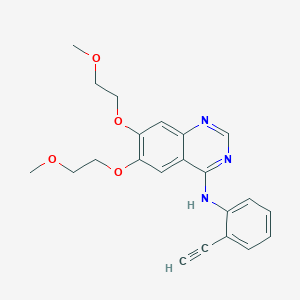

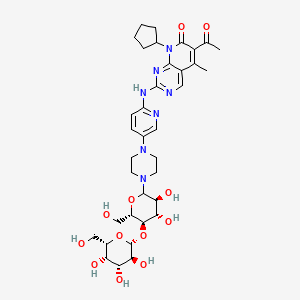
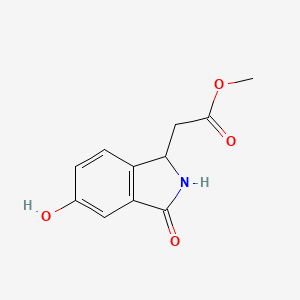
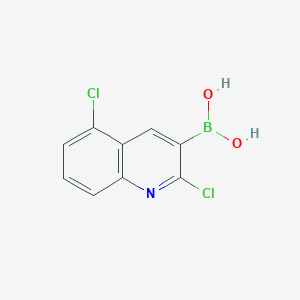

![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
